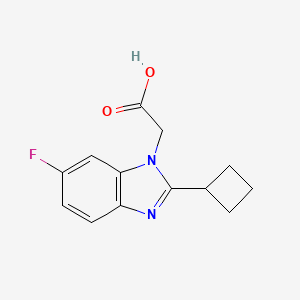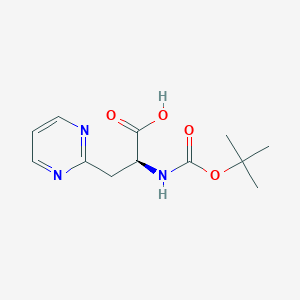
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the Boc-protected amino group. The stereochemistry at the chiral center would be determined by the (S)-configuration .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactivity of the pyrimidine ring and the Boc-protected amino group. The Boc group could be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the pyrimidine ring and the Boc-protected amino group. It would likely be soluble in organic solvents and could potentially form hydrogen bonds due to the presence of the amino and carboxylic acid groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid and its derivatives have been extensively studied for their utility in synthetic chemistry, particularly in the preparation of heterocyclic β-amino acids and peptide mimics. For instance, a method involving Heck coupling and Michael addition was employed to synthesize β-amino-5-pyrimidinepropanoic esters, demonstrating the compound's relevance in peptide and peptidomimetic synthesis (Bovy & Rico, 1993). Additionally, the utility of tert-butoxycarbonylation of amines using H3PW12O40 showcases an efficient and environmentally benign catalyst for the protection of amines, highlighting the compound's significance in the synthesis of N-Boc protected amino acids (Heydari et al., 2007).
Chemical Reactions and Mechanisms
The compound's versatility is further evidenced by its application in the synthesis of novel electrophilic building blocks for enantiomerically pure compounds (EPCs), such as the preparation of novel bromination products and their conversion into chiral derivatives of pyruvic acid, showcasing its potential in the synthesis of biologically active molecules (Zimmermann & Seebach, 1987). The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound further highlights its application in generating structures with significant anti-microbial activity (Pund et al., 2020).
Applications in Medicinal Chemistry
Although the request specifically excludes information related to drug use, dosage, and side effects, it is worth mentioning that derivatives of this compound play critical roles in the development of bioconjugates for biosensing and biomedical applications. This is exemplified by the synthesis of functionalized ruthenium(II) polypyridyl complexes and their photoinduced CO-release studies, presenting a new class of PhotoCORMs for potential therapeutic use (Bischof et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPEBZYTRJLKC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

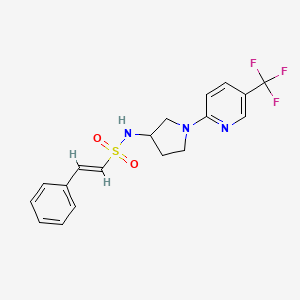
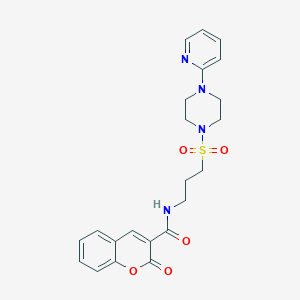

![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
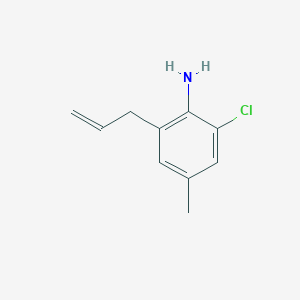
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2760848.png)
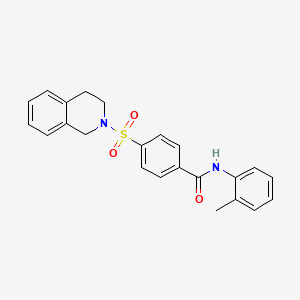
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
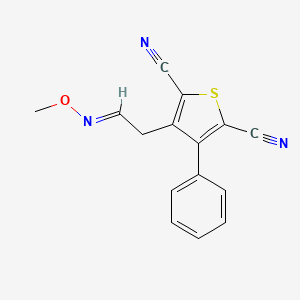
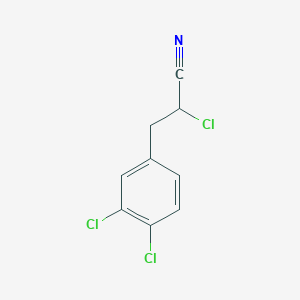
![[(1R,2S)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2760856.png)
